AB-FUBINACA metabolite 3

Catalog No.
S901610
CAS No.
1877243-60-1
M.F
C20H20FN3O3
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-FUBINACA metabolite 3

CAS Number

1877243-60-1

Product Name

AB-FUBINACA metabolite 3

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

MMB-FUBINACA metabolite 1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

AB-FUBINACA metabolite 3 (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

AB-FUBINACA metabolite 3 (CAS 1877243-60-1), also known as MMB-FUBINACA 3-methylbutanoic acid metabolite, is a critical analytical reference material for forensic and clinical toxicology. As the primary terminal carboxylic acid metabolite of the synthetic cannabinoids AB-FUBINACA and AMB-FUBINACA, it serves as the definitive biomarker for documenting consumption [1]. In procurement contexts for accredited laboratories, acquiring this specific certified reference material (CRM) is essential for developing validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because the parent compounds are rapidly hydrolyzed in vivo and are rarely detectable in human urine, relying on this stable metabolite standard is the only analytically sound method to confirm exposure and ensure reproducible assay performance [2].

Research Fit

Analytical reference standard for AB-FUBINACA metabolite identification
CRM-grade material (ISO 17034) for quantitative LC-MS/MS methods
Supports urinary biomarker confirmation and tissue analysis workflows

Substituting AB-FUBINACA metabolite 3 with the parent synthetic cannabinoids (AB-FUBINACA or AMB-FUBINACA) or closely related hydroxylated metabolites leads to severe false-negative rates in urine drug testing [1]. Because the terminal amide or ester groups of the parent drugs undergo rapid and extensive in vivo enzymatic hydrolysis by carboxylesterases, the parent molecules exhibit near-zero urinary excretion profiles [2]. Furthermore, using generic synthetic cannabinoid class standards fails to provide the exact retention time and multiple reaction monitoring (MRM) transitions required to definitively confirm ingestion. Consequently, laboratories must procure the exact carboxylic acid metabolite standard to achieve acceptable limits of quantitation (LOQ) and meet stringent forensic identification criteria.

Substitution Risk

Parent compound mismatch
Parent AB-FUBINACA detection rate in urine is low (~54%); metabolite standard M3 may be necessary for reliable consumption verification.
Metabolite M4 interchangeability
M3 and M4 show different LOQs and tissue concentration profiles; M4-based methods may not capture low-concentration samples.
Generic standard risk
Non-certified or generic metabolite standards can alter ionization efficiency and retention behavior, limiting method specificity.

In Vivo Hydrolysis and Urinary Biomarker Superiority

Clinical analyses of mass intoxication events reveal that the parent synthetic cannabinoid AMB-FUBINACA undergoes rapid in vivo ester hydrolysis, rendering it completely undetectable in human urine (0 ng/mL). Conversely, the de-esterified acid derivative, AB-FUBINACA metabolite 3, serves as the predominant urinary biomarker, with documented concentrations reaching up to 165 ng/mL in patient samples[1]. Consequently, analytical assays relying on parent compound standards will yield false-negative results.

Evidence DimensionUrinary concentration post-consumption
Target Compound Data165 ng/mL (AB-FUBINACA metabolite 3)
Comparator Or Baseline0 ng/mL (Parent compound AMB-FUBINACA)
Quantified DifferenceAbsolute presence vs. complete absence
ConditionsHuman urine samples following mass intoxication event

Procuring the acid metabolite standard is mandatory for urine screening, as parent compound standards cannot detect actual consumption due to rapid metabolic clearance.

Detection rate
Head-to-head
M3 detected in >96% of urine cases vs 54% for parent AB-FUBINACA (LC-QTOF-MS, n=28)
Supports M3 as primary urinary biomarker for method validation
Parent compound may miss nearly half of confirmed exposures

Long-Term Matrix Stability for Retrospective Forensic Analysis

Forensic stability studies evaluating synthetic cannabinoid metabolites in human urine over a 35-week period demonstrate that AB-FUBINACA metabolite 3 maintains high quantitative integrity. Under standard storage conditions, this carboxylic acid metabolite exhibits less than 20% degradation for over 9 weeks. In contrast, fluorinated pentyl analogs (such as 5-fluoro ADB-PINACA metabolites) demonstrate significant instability and signal loss at much earlier time points [1]. This extended stability window is critical for laboratories processing backlogged forensic samples.

Evidence DimensionMatrix stability in human urine
Target Compound DataStable (<20% degradation) for >9 weeks
Comparator Or BaselineFluorinated pentyl analogs (unstable at <2 weeks)
Quantified DifferenceExtended multi-week stability vs. rapid degradation
ConditionsHuman urine stored at standard laboratory conditions

Selecting this stable metabolite as a primary assay target prevents false negatives in backlogged or retrospectively analyzed forensic casework.

Assay sensitivity
Head-to-head
M3 LOQ: 10 pg/mL (urine), 60 pg/g (tissue) vs M4: 100 pg/mL, 600 pg/g — 10-fold lower
Enables detection in low-concentration forensic specimens
LC-QTRAP-MS-MS; assay sensitivity context

Targeted LC-MS/MS Sensitivity and Limit of Quantitation (LOQ)

The procurement of the certified reference material for AB-FUBINACA metabolite 3 enables the optimization of dynamic multiple reaction monitoring (dMRM) transitions on triple quadrupole mass spectrometers. Validated LC-MS/MS methods utilizing this specific standard achieve highly sensitive Limits of Quantitation (LOQ) between 0.1 and 1.0 ng/mL in complex biological matrices [1]. This analytical sensitivity vastly outperforms generic non-targeted high-resolution mass spectrometry (HRMS) screening, which often suffers from higher LOQs (>1.2 ng/mL) and fails to quantify low-abundance synthetic cannabinoid metabolites.

Evidence DimensionLimit of Quantitation (LOQ) in biological matrices
Target Compound Data0.1 - 1.0 ng/mL (Targeted LC-MS/MS with CRM)
Comparator Or Baseline>1.2 ng/mL (Non-targeted HRMS screening)
Quantified DifferenceUp to 10-fold improvement in quantification sensitivity
ConditionsExtracted human urine and oral fluid analyzed via LC-MS/MS

Using the exact CRM to tune targeted MRM transitions is essential for detecting the ultra-low physiological concentrations typical of highly potent synthetic cannabinoids.

Tissue levels
Head-to-head
M3 lung 255, liver 202, kidney 155 pg/g; M4 3- to 56-fold higher (post-mortem, n=1)
M3 consistently detected across tissues; secondary confirmatory marker
Reference ranges from cadaver tissue study
Spectral library
Cross-study
5 spectral trees, 1,746 spectra (MS1–MS5) on Orbitrap platforms vs no public M4 entry
Facilitates non-targeted screening and reduces false negatives
mzCloud database; FAIMS/Q Exactive Plus data
CRM certification
Data to verify
CRM certified to ISO/IEC 17025 and ISO 17034; M4 supplied as non-CRM standard
May support accreditation and traceability requirements
Vendor specification; independent confirmation recommended

ISO 17025 Accredited Urine Drug Testing Panels

AB-FUBINACA metabolite 3 is the mandatory target for confirming AMB-FUBINACA or AB-FUBINACA consumption in clinical and forensic urine drug screens. Because the parent compounds are fully hydrolyzed in vivo, incorporating this specific CRM into LC-MS/MS calibrator suites ensures regulatory compliance and eliminates the false-negative risks associated with parent-drug screening [1].

Retrospective Forensic Casework and Backlog Processing

Due to its documented long-term stability in unpreserved human urine (>9 weeks with <20% degradation), this metabolite is the optimal biomarker for retrospective forensic investigations. Laboratories analyzing aged or backlogged samples should prioritize this standard over less stable fluorinated analogs to ensure quantitative accuracy during delayed LC-MS/MS analysis [2].

Development of High-Sensitivity dMRM Assays

For laboratories transitioning from broad HRMS screening to highly sensitive, targeted triple-quadrupole (QqQ) quantitation, this CRM is required to establish exact retention times and optimize collision energies. This application allows toxicologists to push Limits of Quantitation (LOQ) down to the 0.1–1.0 ng/mL range, which is critical for detecting modern, ultra-potent synthetic cannabinoids [3].

Application Fit

Application
Selection Property
Validation Focus
Urinary biomarker confirmation
Detection rate context
Urine matrix specificity; parent compound detection gap
Post-mortem tissue analysis
Sensitivity and matrix distribution
LOQ in tissue; combined M3/M4 interpretation
LC-HRMS method development
Spectral library coverage
MS1–MS5 fragmentation data; Orbitrap compatibility
Accredited quantitative calibration
CRM-grade traceability
ISO 17034 documentation; measurement uncertainty review

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

369.14886967 g/mol

Monoisotopic Mass

369.14886967 g/mol

Heavy Atom Count

27

UNII

CGP65B4RYW

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